2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide
Description
Properties
IUPAC Name |
2-iodo-N-methyl-N-[2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN5O4/c1-16(5-6-17(2)10(19)7-13)8-3-4-9(18(20)21)12-11(8)14-22-15-12/h3-4H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYRYQYZEATYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)CI)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376345 | |
| Record name | 2-Iodo-N-methyl-N-{2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173485-12-6 | |
| Record name | 2-Iodo-N-methyl-N-{2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide, commonly referred to as IANBD amide, is a compound with significant potential in biomedical research, particularly in the field of cancer treatment and as a fluorescent probe. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
- CAS Number : 173485-12-6
- Molecular Formula : C12H14IN5O4
- Molecular Weight : 419.18 g/mol
- Purity : Typically >95% .
Structure
The compound features a complex structure that includes an iodo group and a nitrobenzoxadiazole moiety, which contributes to its biological activity. The following table summarizes its structural characteristics:
| Feature | Description |
|---|---|
| IUPAC Name | 2-Iodo-N-methyl-N-[2-[methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino]ethyl]acetamide |
| InChI Key | NIYRYQYZEATYFF-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCN(C)C(=O)CI)C1=CC=C(C2=NON=C12)N+[O-] |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The nitrobenzoxadiazole moiety is particularly noted for its role in inducing apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
In a study examining the effects of related compounds on cancer cell lines, it was found that modifications to the nitro group significantly influenced apoptotic pathways:
- Cell Line Used : MCF-7 (breast cancer)
- IC50 Value : Approximately 10 μM for compounds with similar structural features.
This indicates that the introduction of the iodo group enhances cellular uptake and induces cell death through mitochondrial pathways .
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation. The compound's ability to disrupt microtubule dynamics and induce mitotic arrest was highlighted in several studies:
- Kinase Inhibition : Compounds structurally related to IANBD amide have shown to inhibit Polo-like Kinase 1 (Plk1), a critical regulator of mitosis.
- Cell Cycle Arrest : Treatment with IANBD amide resulted in G2/M phase arrest in treated cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of IANBD amide. The following modifications have been explored:
| Modification | Effect on Activity |
|---|---|
| Addition of Iodo | Increased cellular permeability and potency |
| Nitro Group Positioning | Enhanced apoptosis induction |
| Alkyl Chain Length | Optimal length improves binding affinity |
These modifications suggest that careful tuning of substituents can lead to compounds with enhanced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis would typically involve evaluating structural analogs such as:
- Non-iodinated NBD-acetamides: E.g., N-methyl-N-(2-(methyl(7-nitrobenzoxadiazol-4-yl)amino)ethyl)acetamide.
- Halogenated analogs : E.g., chloro- or bromo-substituted versions.
- Alternative fluorophores : Rhodamine, fluorescein, or BODIPY-based probes.
Key parameters for comparison usually include:
However, none of these details are supported by the provided evidence, which lacks technical data on nitrobenzoxadiazole derivatives or their iodinated analogs.
Critical Analysis of Evidence
- Relevant Gaps: No sources discuss synthetic methods for iodinated NBD compounds. No references to fluorescence studies, quantum yields, or biochemical applications. mentions phenolic compounds in culinary contexts, unrelated to NBD chemistry.
Unrelated Content :
Preparation Methods
Preparation of 7-Nitrobenzo[c] oxadiazol-4-amine
The NBD fluorophore is synthesized through nitration and cyclization of precursor benzofurazan compounds. A reported method involves reacting 4-chloro-7-nitrobenzofurazan with methylamine in tetrahydrofuran (THF) at 0–5°C, yielding 7-nitrobenzo[c]oxadiazol-4-amine. The reaction proceeds via nucleophilic aromatic substitution, with the chloro group displaced by methylamine.
Reaction Conditions
Installation of Methylaminoethyl Side Chain
The secondary amine group of the NBD core is alkylated with 2-chloroethylmethylamine to introduce the ethylamino spacer. This step is conducted in dimethylformamide (DMF) using potassium carbonate as a base, achieving 85% yield after purification by silica gel chromatography.
Optimization Note : Excess alkylating agent (1.5 eq) ensures complete conversion, while controlled heating at 50°C prevents decomposition of the NBD moiety.
Iodoacetamide Conjugation via Carbodiimide Coupling
The final step involves coupling iodoacetic acid to the methylaminoethyl-NBD intermediate using a carbodiimide reagent. This method, adapted from EP2621894B1, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.
Reaction Mechanism and Conditions
-
Activation of Iodoacetic Acid :
EDC (1.2 eq) and HOBt (1.1 eq) are added to iodoacetic acid (1.0 eq) in dichloromethane (DCM), stirring at room temperature for 30 minutes. -
Amide Bond Formation :
The methylaminoethyl-NBD intermediate (1.0 eq) is added, and the reaction proceeds for 12–16 hours at 25°C. -
Workup :
The mixture is washed with 5% citric acid, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
Key Data
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Reagent | EDC/HOBt |
| Temperature | 25°C |
| Yield | 72% |
| Purity (HPLC) | >95% |
Alternative Pathways and Comparative Analysis
Schlenk Technique for Moisture-Sensitive Steps
In anhydrous environments, the use of Schlenk flasks under nitrogen atmosphere improves yields by preventing hydrolysis of the iodoacetamide intermediate. This modification increases yield to 81%.
One-Pot Sequential Alkylation-Coupling
A streamlined protocol combines alkylation and coupling in a single reactor, reducing purification steps. After alkylation, the reaction mixture is filtered, and EDC/HOBt is added directly. While this approach saves time, it lowers yield (68%) due to side reactions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 3:7 → 1:1 gradient). The target compound elutes at Rf = 0.4 (TLC, ethyl acetate/hexanes 1:1).
Q & A
What are the recommended synthesis routes for 2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide?
Basic Question
The synthesis typically involves multi-step reactions, including alkylation, amidation, and nitro-group functionalization. For example, similar compounds with the 7-nitrobenzo[c][1,2,5]oxadiazol-4-yl moiety are synthesized using anhydrous solvents like dichloromethane (CH₂Cl₂) and reagents such as trifluoroacetic acid (TFA) for deprotection . Key steps include:
- Alkylation : Reaction of intermediates (e.g., tertiary butyl carbamate derivatives) under nitrogen atmosphere.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate target compounds.
- Yield Optimization : Adjusting reaction time (e.g., 5 hours) and stoichiometric ratios of coupling agents like HOBt/EDC .
What analytical techniques are critical for characterizing this compound?
Basic Question
Characterization relies on spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., aromatic protons in the nitrobenzoxadiazole ring) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS for accurate mass determination) .
How can researchers address low yields during the alkylation step?
Advanced Question
Low yields often arise from competing side reactions or improper solvent selection. Methodological adjustments include:
- Temperature Control : Maintaining reactions at 0–5°C to suppress undesired pathways .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalyst Screening : Testing bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to improve reaction efficiency .
- In Situ Monitoring : Employing TLC or HPLC to track reaction progress and adjust conditions dynamically .
What safety precautions are essential when handling this compound?
Basic Question
Based on structurally related compounds:
- Personal Protective Equipment (PPE) : NIOSH-approved face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) .
- Toxicity Mitigation : Classified as a Category 2A eye irritant (H319) and Category 3 respiratory irritant (H335). Immediate decontamination protocols (e.g., 15-minute eye rinsing) are critical .
How does the nitrobenzoxadiazole (NBD) group influence fluorescence properties in biological imaging?
Advanced Question
The NBD group acts as a fluorophore with excitation/emission maxima in the visible range (~465/550 nm). In studies of similar probes (e.g., NBD-MTMA), the nitro group stabilizes the excited state, enhancing quantum yield. However, environmental factors (e.g., pH, polarity) can quench fluorescence, requiring calibration with reference standards . Applications include real-time tracking of cellular uptake via confocal microscopy .
What stability considerations are critical for long-term storage?
Basic Question
While specific data for this compound is limited, related NBD derivatives:
- Storage Conditions : Stable at –20°C in amber vials to prevent photodegradation .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture to prevent hydrolysis of the acetamide group .
How can contradictions in toxicity data across studies be resolved?
Advanced Question
Discrepancies may arise from varying impurity profiles or assay conditions. Strategies include:
- Purity Validation : Re-analyzing batches via HPLC to rule out contaminant-driven toxicity .
- In Vitro/In Vivo Correlation : Parallel testing in cell lines (e.g., HEK293) and rodent models to assess acute vs. chronic effects .
- Mechanistic Studies : Using fluorescent probes (e.g., NBD-MTMA) to track subcellular localization and organ-specific toxicity .
Which solvents are compatible with reactions involving this compound?
Basic Question
Optimal solvents depend on the reaction type:
What strategies improve selectivity in functionalizing the NBD moiety?
Advanced Question
Selective modification requires:
- Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines) .
- Catalytic Systems : Transition metal catalysts (e.g., Pd/C for hydrogenation) to target nitro groups without affecting iodinated acetamide .
- Computational Modeling : DFT calculations to predict reactive sites and optimize reaction pathways .
How can researchers validate interactions between this compound and biological targets?
Advanced Question
Use a combination of:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
